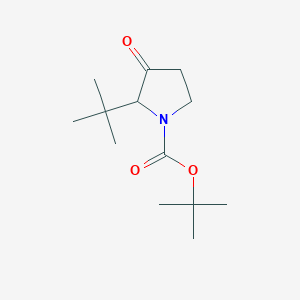

Tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate

Beschreibung

Tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate is a pyrrolidine-derived compound characterized by a five-membered nitrogen-containing ring with two tert-butyl substituents: one at the 2-position and another as part of the 1-carboxylate ester group. Its molecular formula is C₁₃H₂₃NO₃, with a molecular weight of 241.33 g/mol . This compound is primarily used as a chiral building block in organic synthesis, particularly in pharmaceutical research, where steric hindrance from the tert-butyl groups can influence reaction selectivity and product stability.

Eigenschaften

IUPAC Name |

tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-12(2,3)10-9(15)7-8-14(10)11(16)17-13(4,5)6/h10H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFDDAJHVAWTNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate typically involves the oxidation of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester. The reaction is carried out using Dess-Martin periodinane as the oxidizing agent in dichloromethane at room temperature. The reaction mixture is stirred for 16 hours, followed by filtration and purification using silica gel chromatography with an eluent gradient of ethyl acetate and hexane .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Dess-Martin periodinane in dichloromethane.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.

Major Products:

Oxidation: More oxidized pyrrolidinone derivatives.

Reduction: 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester.

Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and is valuable in medicinal chemistry for drug development .

Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules that can act as enzyme inhibitors, receptor agonists, or antagonists. It is also employed in the development of new therapeutic agents for treating diseases such as cancer and neurological disorders .

Industry: The compound finds applications in the production of agrochemicals, polymers, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes .

Wirkmechanismus

The mechanism of action of tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate involves its ability to undergo chemical transformations that modify its structure and reactivity. The Boc group provides protection to the amine functionality, allowing selective reactions at other sites. Upon deprotection, the exposed amine can interact with biological targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, and covalent bonding .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogous molecules:

Key Observations :

- Steric Effects : The target compound’s dual tert-butyl groups introduce significant steric hindrance compared to the simpler tert-butyl 3-oxopyrrolidine-1-carboxylate. This reduces solubility in polar solvents but enhances stability against nucleophilic attack .

- Functional Groups : The oxadiazole-containing analog () incorporates a heteroaromatic ring, enabling π-π stacking interactions critical in medicinal chemistry, unlike the purely aliphatic target compound .

Biologische Aktivität

Tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate is a compound of increasing interest in the fields of medicinal and organic chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a tert-butyl group and a carbonyl group. The structure can be represented as follows:

Where represent the respective atoms in the molecular formula. This compound's unique structure allows it to interact with various biological targets, making it a subject of extensive research.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which can lead to therapeutic effects in various diseases.

- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, studies on related pyrrolidine derivatives have demonstrated their ability to inhibit influenza virus neuraminidase, suggesting potential applications in antiviral drug development .

Antibacterial Properties

Recent studies have also explored the antibacterial properties of this compound. It has been investigated for its efficacy against various bacterial strains, potentially serving as a lead compound for developing new antibiotics amid rising antibiotic resistance .

Case Studies and Research Findings

- Study on Antiviral Efficacy : A study published in Antiviral Research examined the effects of pyrrolidine derivatives on viral replication. Results indicated that certain derivatives could reduce viral load significantly, highlighting the potential of this compound as an antiviral agent .

- Antibacterial Testing : In another study focusing on antibacterial activity, researchers tested several derivatives against resistant strains of bacteria. The results showed that these compounds could inhibit bacterial growth effectively, suggesting their utility in treating infections caused by resistant bacteria .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for Tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of nitrogen-containing precursors. A common method involves bromination of tert-butyl 2-oxopyrrolidine-1-carboxylate using agents like N-bromosuccinimide (NBS) under mild conditions to achieve selective substitution at the 3-position . Optimization strategies include:

- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in derivative synthesis .

- Solvent and temperature : Dichloromethane or acetonitrile at 0–20°C enhances yield and purity in multi-step syntheses .

- Workup protocols : Acidic or basic hydrolysis (HCl/NaOH) for ester cleavage .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- X-ray crystallography : Resolves stereochemistry and confirms the bicyclic framework (e.g., Acta Crystallographica data for related pyrrolidine-carboxylates) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., tert-butyl groups at δ 1.4 ppm) .

- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+ = 241.33 for C₁₃H₂₃NO₃) .

Q. What are the common derivatization reactions, and how do substituents influence reactivity?

Key reactions include:

- Nucleophilic substitution : Bromine at C3 acts as a leaving group for SN2 reactions with amines or thiols .

- Oxidation/Reduction : Dess–Martin periodinane oxidizes alcohols to ketones; NaBH₄ reduces carbonyls .

- Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups using Pd catalysts .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved, and what chiral catalysts are effective?

Chiral resolution often employs:

Q. How does structural modification (e.g., halogenation) impact biological activity in medicinal chemistry studies?

- Bromine substitution : Enhances lipophilicity and halogen bonding with targets like kinases .

- Fluorine introduction : Improves metabolic stability and bioavailability (e.g., 4-fluoro-2-nitrophenoxy derivatives in anticancer studies) .

- Steric effects : Bulky tert-butyl groups may hinder binding to shallow enzyme pockets .

Q. How should researchers resolve contradictions in reported synthetic yields or reaction pathways?

- Reproducibility checks : Verify catalyst purity, solvent dryness, and inert atmosphere .

- Mechanistic studies : Use DFT calculations to compare energy barriers for competing pathways .

- Data cross-validation : Cross-reference NMR/X-ray data with PubChem entries to confirm structural assignments .

Example : A 62% yield discrepancy in tert-butyl piperidine synthesis was traced to competing elimination pathways under basic conditions; switching to NaH at 0°C minimized side reactions .

Q. What strategies are recommended for optimizing bioactivity in preclinical studies?

- Fragment-based design : Use the pyrrolidine core as a scaffold for fragment growth .

- Prodrug approaches : Introduce methoxy or ester groups to enhance membrane permeability .

- In silico screening : Molecular docking against targets like BACE-1 identifies high-affinity analogs .

Q. How can crystallographic data guide the design of analogs with improved stability?

- Hydrogen-bond networks : X-ray structures reveal critical H-bonds (e.g., between carbonyl and active-site residues) .

- Torsional strain analysis : Avoid substituents causing ring puckering (e.g., bulky groups at C2 destabilize the bicyclic system) .

Q. What are the limitations of current synthetic methodologies, and how can they be addressed?

Q. How do solvent polarity and proticity affect reaction outcomes in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.